4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Bradykinin B1 Receptor Inflammation Pain

4-[Butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (CAS 683762-08-5) is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class. Its structure integrates a para-substituted benzamide core with both a sulfamoylphenyl group and a tertiary butyl(ethyl)sulfamoyl moiety.

Molecular Formula C19H25N3O5S2
Molecular Weight 439.55
CAS No. 683762-08-5
Cat. No. B2864314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
CAS683762-08-5
Molecular FormulaC19H25N3O5S2
Molecular Weight439.55
Structural Identifiers
SMILESCCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C19H25N3O5S2/c1-3-5-14-22(4-2)29(26,27)18-10-6-15(7-11-18)19(23)21-16-8-12-17(13-9-16)28(20,24)25/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H2,20,24,25)
InChIKeyYACHUBCMRZUARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (CAS 683762-08-5): Procurement-Grade Identity and Baseline Properties


4-[Butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (CAS 683762-08-5) is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class. Its structure integrates a para-substituted benzamide core with both a sulfamoylphenyl group and a tertiary butyl(ethyl)sulfamoyl moiety. The compound has a molecular weight of 439.55 g/mol and a molecular formula of C19H25N3O5S2 [1]. The commercially available product typically attains a purity of 95% [1]. Importantly, this compound has been referenced in datasets as a ligand for the bradykinin B1 receptor (BDKRB1), suggesting a potential role in inflammation and pain pathway investigation [2].

Why In-Class Substitution of 4-[Butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide Carries Quantifiable Risk


While many phenylsulfamoyl benzamide derivatives exist as bradykinin receptor antagonists, potent biological activity is exquisitely sensitive to the substitution patterns on both the benzamide and sulfamoyl groups [1]. For instance, the specific tertiary sulfamoyl substituent (N-butyl-N-ethyl) in 4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is predicted to confer a unique steric and electronic profile compared to primary sulfamoyl or unsubstituted analogs, critically impacting target binding kinetics and selectivity [2]. Selecting a seemingly similar in-class analog without validating these specific structural determinants carries a direct risk of altered target engagement, rendering comparative pharmacological studies invalid and wasting procurement resources.

Quantitative Differentiation Evidence for 4-[Butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide Against Closest Analogs


Bradykinin B1 Receptor Affinity vs. Unsubstituted Sulfamoyl Analogs

Database evidence indicates that 4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide possesses high affinity for the human bradykinin B1 receptor (BDKRB1). However, a direct head-to-head comparison against unsubstituted sulfamoyl analogs is not available in the public domain. Therefore, this evidence is classified as Class-level inference [1]. The quantitative affinity data for the target compound is derived from BindingDB records. The precise IC50 or Ki value for the closest unsubstituted analog is required for a full differential claim. At present, the target compound's activity must be contextualized within the known SAR of the phenylsulfamoylbenzamide class, where N-alkyl substitution is critically associated with enhanced B1 receptor potency [2]. Users should audit the specific BindingDB entry to confirm the exact value for the target compound.

Bradykinin B1 Receptor Inflammation Pain Binding Affinity

Physicochemical Property Comparison: Predicted Lipophilicity and Polar Surface Area

Computational predictions provide insight into the distinct physicochemical profile conferred by the butyl(ethyl)sulfamoyl group. The target compound has a predicted topological polar surface area (tPSA) of 117.1 Ų, which is significantly lower than primary sulfamoyl analogs, indicating enhanced membrane permeability [1]. The CLogP is predicted to be approximately 2.6, reflecting balanced lipophilicity for cellular assays [2]. These values are derived from in silico models and are classified as Supporting evidence pending experimental validation.

Physicochemical Properties Lipophilicity Polar Surface Area Drug-likeness

Evidence-Supported Application Scenarios for 4-[Butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide


In Vitro Profiling of Bradykinin B1 Receptor Pharmacology

Given its predicted high affinity for the human BDKRB1 receptor and distinct physicochemical profile, this compound is a strong candidate for use as a selective chemical probe in recombinant cell-based calcium flux assays [1]. Its unique N-butyl-N-ethyl sulfamoyl substitution provides a structurally differentiated tool compared to simpler analogs, enabling detailed structure-activity relationship (SAR) studies for the bradykinin system. Users must independently verify the specific binding affinity (IC50/Ki) from the latest database records before designing experiments. Note: Direct in vivo extrapolation is not supported by current public evidence.

Differential Selectivity Screening Against Bradykinin B2 Receptor

The phenylsulfamoylbenzamide scaffold is known for achieving selectivity for B1 over B2 receptors. This compound can serve as a reference ligand in selectivity panels to benchmark novel B1 antagonist candidates against off-target B2 activity [2]. The lack of direct, publicly available B2 binding data for this specific compound means that users must generate this selectivity data to validate its use as a benchmark.

Physicochemical Model Compound for Membrane Permeability Studies

With a predicted tPSA of 117.1 Ų and a CLogP of 2.6, this compound occupies a 'sweet spot' in drug-like space for cellular assays [3]. It can be used as a model compound to calibrate in vitro permeability assays (e.g., PAMPA or Caco-2), comparing its permeation to close analogs with higher tPSA or differing lipophilicity. This application is supported by in silico predictions and requires experimental validation.

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